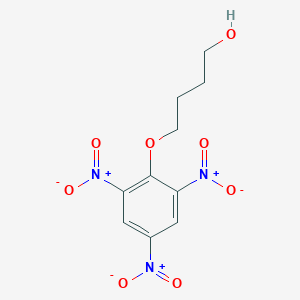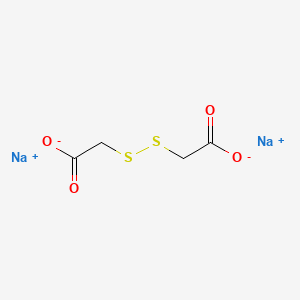![molecular formula C13H25B B14498006 9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)- CAS No. 63942-78-9](/img/structure/B14498006.png)
9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)- is an organoborane compound known for its utility in organic synthesis. This colorless solid is widely used as a hydroboration reagent, which is a process that adds boron and hydrogen across carbon-carbon multiple bonds . The compound exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)- is typically prepared by the reaction of 1,5-cyclooctadiene with borane in ethereal solvents . The reaction involves the cyclic hydroboration of 1,5-cyclooctadiene with borane-tetrahydrofuran complex, followed by thermal isomerization of the mixture of dialkylboranes at 65°C . This method yields a solution containing the dimer in approximately 90% yield .
Industrial Production Methods
The compound is commercially available as a solution in tetrahydrofuran and as a solid . Industrial production methods involve similar synthetic routes but are scaled up to meet commercial demands. The compound is often produced in large quantities and purified to high standards to ensure its effectiveness in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)- undergoes several types of chemical reactions, including:
Hydroboration: Addition of boron and hydrogen across carbon-carbon multiple bonds.
Reduction: Reduction of carbonyl compounds, acid chlorides, and alkenes.
Oxidation: Oxidative cleavage of alkenes to form alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include borane-tetrahydrofuran complex, hydrogen peroxide, and aqueous potassium hydroxide . The reactions are typically carried out under mild conditions, making the compound a versatile reagent in organic synthesis .
Major Products Formed
The major products formed from these reactions include terminal alcohols, amines, and other reduced organic compounds .
Wissenschaftliche Forschungsanwendungen
9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which 9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)- exerts its effects involves the addition of boron and hydrogen across carbon-carbon multiple bonds. The steric demand of the compound greatly suppresses the formation of the 2-substituted isomer compared to the use of borane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Borane-tetrahydrofuran complex: Another hydroboration reagent used in organic synthesis.
Borane-dimethyl sulfide complex: Used for similar purposes but has different reactivity and selectivity.
Catecholborane: A hydroboration reagent with distinct properties and applications.
Uniqueness
9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)- is unique due to its high regioselectivity and ability to form terminal alcohols with minimal formation of 2-substituted isomers . Its stability and ease of handling also make it a preferred reagent in many organic synthesis applications .
Eigenschaften
CAS-Nummer |
63942-78-9 |
|---|---|
Molekularformel |
C13H25B |
Molekulargewicht |
192.15 g/mol |
IUPAC-Name |
9-(3-methylbutan-2-yl)-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C13H25B/c1-10(2)11(3)14-12-6-4-7-13(14)9-5-8-12/h10-13H,4-9H2,1-3H3 |
InChI-Schlüssel |
QGAKRPCGQMASKB-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2CCCC1CCC2)C(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



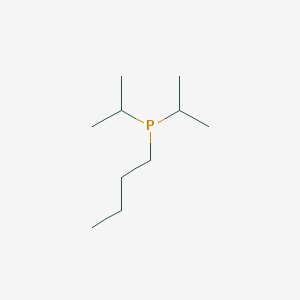
![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)
![2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid](/img/structure/B14497950.png)
![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)
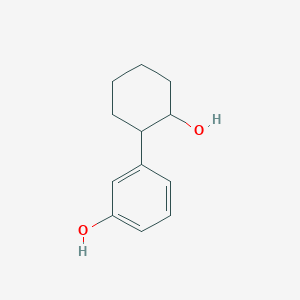

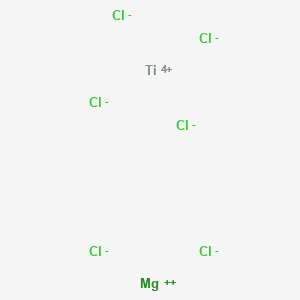
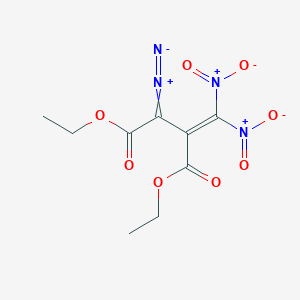
![Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester](/img/structure/B14497984.png)
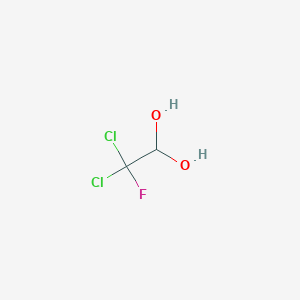
![Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide](/img/structure/B14497989.png)
